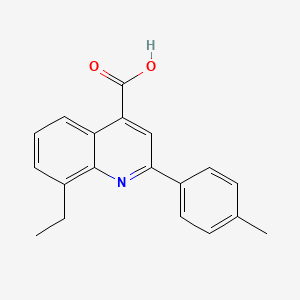
8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an ethyl group at the 8th position, a 4-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinoline ring.
Substitution: The resulting quinoline derivative is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the 4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 8-Ethyl-2-(4-methylphenyl)quinoline-4-methanol.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学研究应用
8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studying the biological activities of quinoline derivatives, such as their interactions with enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用机制
The mechanism of action of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the ethyl and 4-methylphenyl groups, resulting in different biological activities.
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: Contains a methyl group instead of an ethyl group at the 8th position, affecting its chemical reactivity and biological properties.
2-(4-Methylphenyl)quinoline-4-carboxylic acid: Lacks the ethyl group at the 8th position, leading to variations in its pharmacological profile.
Uniqueness
8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the ethyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-5-4-6-15-16(19(21)22)11-17(20-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOOFINSUIDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,3-dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775742.png)
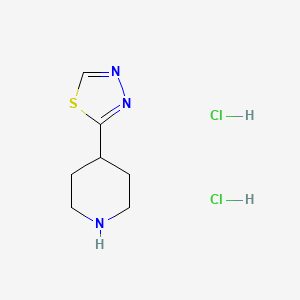
![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)
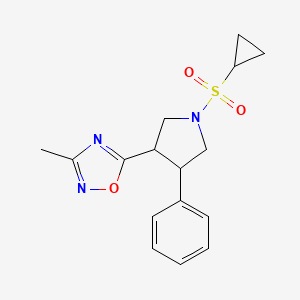
![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROPHENYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2775748.png)
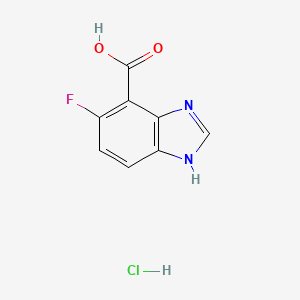

![N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2775752.png)
![N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1,2,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2775757.png)
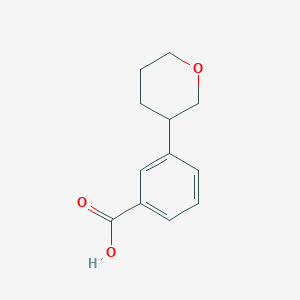
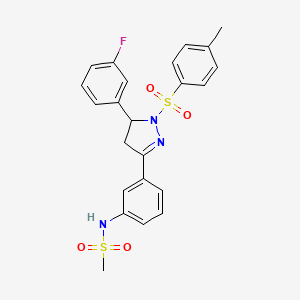
![2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2775762.png)
